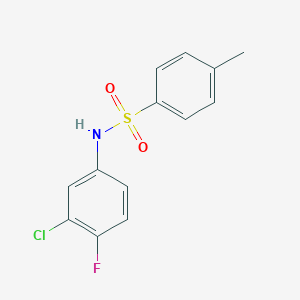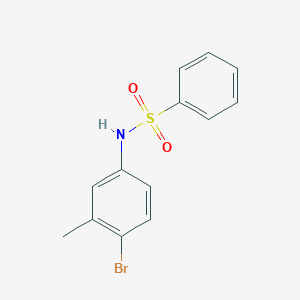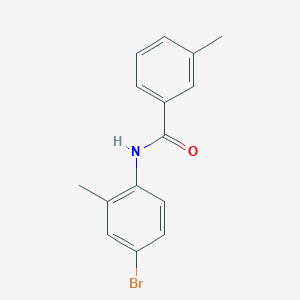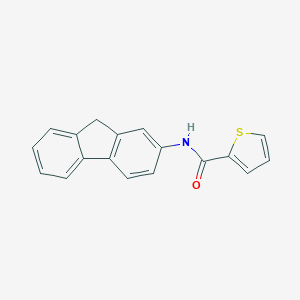
N-(9H-fluoren-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluoren-2-yl)thiophene-2-carboxamide, also known as FTC, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. FTC belongs to the class of organic compounds known as thiophene carboxamides, which have been shown to possess a range of biological properties. In
Applications De Recherche Scientifique
N-(9H-fluoren-2-yl)thiophene-2-carboxamide has been shown to possess a range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(9H-fluoren-2-yl)thiophene-2-carboxamide as a fluorescent probe for the detection of protein aggregates associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(9H-fluoren-2-yl)thiophene-2-carboxamide has also been investigated as a potential therapeutic agent for the treatment of cancer and viral infections.
Mécanisme D'action
The exact mechanism of action of N-(9H-fluoren-2-yl)thiophene-2-carboxamide is not fully understood, but it is thought to interact with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in protein conformation and function, which may be useful for the detection and treatment of various diseases.
Biochemical and Physiological Effects:
N-(9H-fluoren-2-yl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the ability to bind to amyloid beta (Aβ) and tau proteins, which are implicated in the development of Alzheimer's disease. N-(9H-fluoren-2-yl)thiophene-2-carboxamide has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(9H-fluoren-2-yl)thiophene-2-carboxamide is its high sensitivity and selectivity for protein aggregates, making it a useful tool for the detection of neurodegenerative diseases. However, one limitation of N-(9H-fluoren-2-yl)thiophene-2-carboxamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of N-(9H-fluoren-2-yl)thiophene-2-carboxamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N-(9H-fluoren-2-yl)thiophene-2-carboxamide, which may have improved sensitivity and selectivity for protein aggregates. Another potential direction is the use of N-(9H-fluoren-2-yl)thiophene-2-carboxamide as a therapeutic agent for the treatment of viral infections and cancer. Finally, the development of new synthetic methods for the production of N-(9H-fluoren-2-yl)thiophene-2-carboxamide and related compounds may lead to the discovery of new biological properties and applications.
Méthodes De Synthèse
N-(9H-fluoren-2-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 9H-fluorene with thionyl chloride to form 9-chloro-9H-fluorene. This intermediate is then reacted with potassium thiophenolate to form the desired product, N-(9H-fluoren-2-yl)thiophene-2-carboxamide.
Propriétés
Formule moléculaire |
C18H13NOS |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13NOS/c20-18(17-6-3-9-21-17)19-14-7-8-16-13(11-14)10-12-4-1-2-5-15(12)16/h1-9,11H,10H2,(H,19,20) |
Clé InChI |
RTUFUNXXMWSNEN-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CS4 |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
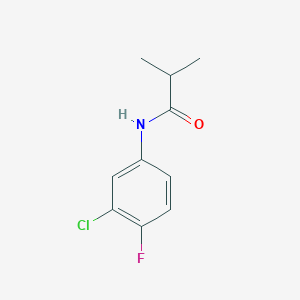
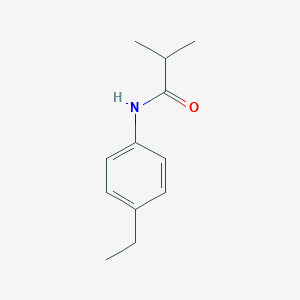
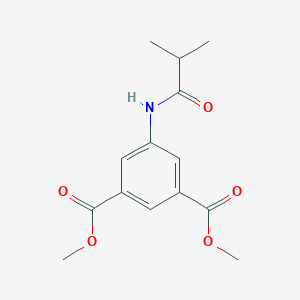
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

